N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide
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Overview
Description
N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes an acetamidobenzamido group and diethoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-acetamidobenzoic acid with ethylenediamine to form an intermediate, which is then reacted with 3,4-diethoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of histone deacetylases, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide
- N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide
Uniqueness
N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide stands out due to its unique diethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-4-29-19-11-8-17(14-20(19)30-5-2)22(28)24-13-12-23-21(27)16-6-9-18(10-7-16)25-15(3)26/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,27)(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUMTBOWDCQNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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